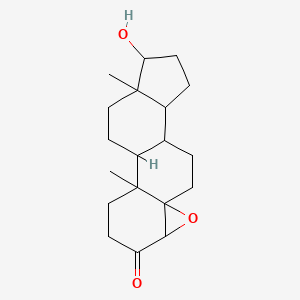

4,5-Epoxy-17beta-hydroxy-5-androstan-3-one

Description

4,5-Epoxy-17β-hydroxy-5-androstan-3-one is a steroidal compound characterized by a unique epoxy group bridging the C4 and C5 positions of the androstane skeleton. This structural feature, combined with a 17β-hydroxyl group and a 3-keto functionality, distinguishes it from other androstane derivatives. Epoxy groups in steroids often influence molecular rigidity, metabolic stability, and receptor binding affinity, making this compound of interest in medicinal chemistry and endocrinology .

Properties

IUPAC Name |

15-hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-17-8-6-13-11(12(17)3-4-15(17)21)5-10-19-16(22-19)14(20)7-9-18(13,19)2/h11-13,15-16,21H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRMBSNOUHBOND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC45C3(CCC(=O)C4O5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,5-Epoxy-17beta-hydroxy-5-androstan-3-one involves several steps, typically starting from a suitable steroid precursor. The synthetic route often includes the following steps:

Epoxidation: Introduction of the epoxy group at the 4,5 position using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Epoxidation

The epoxide ring formation is critical in the synthesis of related steroids. For example, in the preparation of Metenolone, epoxidation of 17β-acetoxy-5α-androst-1-en-3-one involves reacting with hydrogen peroxide and sodium hydroxide under alkaline conditions (5–15°C) to form a 1α,2α-epoxide intermediate . While this specific reaction involves a different starting material, the mechanism highlights the use of H₂O₂ and NaOH for epoxidation, which could analogously apply to 4,5-epoxy-17β-hydroxy-5-androstan-3-one.

Hydrogenolysis

Hydrogenolysis of epoxide rings is a common reaction in steroid chemistry. For example, in the hydrogenation of 1α,2α-epoxy-17β-hydroxy-5α-etioallocholane-3-ketone, H₂ gas and Pd/CaCO₃ or Pd/C catalysts are used under mild conditions (25–50°C) to reduce the epoxide, yielding dihydroxy derivatives . This suggests that 4,5-epoxy-17β-hydroxy-5-androstan-3-one could undergo similar hydrogenolysis to produce a diol.

Ketalization

Ketal formation is a protective reaction for carbonyl groups. In the synthesis of related compounds, ethylene glycol and tosic acid (p-toluenesulfonic acid) in benzene are used under reflux to form enedioxy derivatives. For example, 17β-dihydroxy-5α-etioallocholane-3-ketone undergoes ketalization to produce a 3,3-enedioxy derivative . This reaction could stabilize the 3-ketone group in 4,5-epoxy-17β-hydroxy-5-androstan-3-one by forming a ketal, though specific data for this compound are not provided in the sources.

Oxidation

Oxidation reactions involving chromic acid (CrO₃) in pyridine are used to modify steroid ketones. For instance, oxidation of 3,3-enedioxy derivatives produces 1-ketone intermediates . While the exact oxidation of 4,5-epoxy-17β-hydroxy-5-androstan-3-one is not detailed, similar ketone oxidation could yield α,β-unsaturated carbonyl compounds.

Esterification/Hydrolysis

The hydroxyl group at position 17β could undergo esterification. For example, cyclohexanecarboxylate esters are formed by reacting hydroxy steroids with carboxylic acids . Conversely, hydrolysis of such esters under acidic or basic conditions would regenerate the hydroxyl group.

Reaction Conditions and Mechanisms

Structural and Analytical Data

-

IUPAC Name : (4aR,4bS,6aS,7S,9aS,9bS)-7-hydroxy-4a,6a-dimethyltetradecahydrocyclopenta phenanthro[1,10a-b]oxiren-2(1aH)-one .

-

Key Functional Groups : Epoxide (4,5), hydroxyl (17β), ketone (3).

Research Implications

The compound’s reactivity highlights the importance of epoxide intermediates in steroid synthesis. Hydrogenolysis and oxidation steps are critical for functional group interconversion, while esterification may modulate biological activity (e.g., solubility or receptor binding). Further studies could explore its role in metabolic pathways involving 17β-hydroxysteroid dehydrogenases or as a precursor in androgen biosynthesis .

Scientific Research Applications

4,5-Epoxy-17beta-hydroxy-5-androstan-3-one has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related disorders.

Industry: Utilized in the development of new pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 4,5-Epoxy-17beta-hydroxy-5-androstan-3-one involves its interaction with specific molecular targets, such as androgen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and protein synthesis, ultimately affecting cellular functions .

Comparison with Similar Compounds

Key Observations:

- Epoxy Position and Stereochemistry : The 4,5-epoxy group in the target compound contrasts with the 3,4α-epoxy group in 3,4α-Epoxy-5α-androstan-17-one, which alters A-ring geometry and reactivity . The 4β,5-epoxy isomer (5β configuration) introduces stereochemical differences that may affect binding to androgen or glucocorticoid receptors .

- Methyl vs.

- Multi-Functional Derivatives : 11β,17β-Dihydroxy-17-methyl-5α-androstan-3-one demonstrates how additional hydroxyl and methyl groups modulate activity, suggesting that the absence of these groups in the target compound may limit glucocorticoid effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 4,5-Epoxy-17β-hydroxy-5-androstan-3-one, and how can reaction conditions be optimized?

- Methodological Answer : Microwave-assisted synthesis is a robust approach for steroidal derivatives, as demonstrated in the preparation of similar compounds (e.g., 3β-acetoxy-17β-pyrazolyl-androstene derivatives). Key variables include temperature (60–80°C), solvent polarity (e.g., methanol or DMF), and reaction time (2–4 hours). Catalytic systems like KOH or NaOAc improve epoxidation efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of 4,5-Epoxy-17β-hydroxy-5-androstan-3-one?

- Methodological Answer :

- NMR : H and C NMR are essential for verifying stereochemistry (e.g., epoxy ring protons at δ 3.1–3.5 ppm and hydroxyl protons at δ 1.8–2.2 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves ambiguities in stereoisomerism (e.g., distinguishing 3α vs. 3β configurations). For example, 3a,4a-epoxy-5α-androstan-17β-yl acetate was confirmed via C–C bond lengths (mean σ = 0.004 Å) and R-factor validation (0.044) .

- IR Spectroscopy : Confirms functional groups (e.g., hydroxyl stretch at 3400–3500 cm, carbonyl at 1700–1750 cm) .

Q. How should researchers design stability studies to assess degradation pathways of 4,5-Epoxy-17β-hydroxy-5-androstan-3-one under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability protocols:

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Thermal Stability : Heat samples to 40–80°C for 48 hours. Track epoxy ring opening (e.g., via loss of NMR signals at δ 3.1–3.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data between NMR and X-ray crystallography for 4,5-Epoxy-17β-hydroxy-5-androstan-3-one?

- Methodological Answer :

- Iterative Refinement : Compare NMR-derived coupling constants (e.g., for epoxy rings) with X-ray torsion angles. Discrepancies may arise from dynamic effects in solution vs. solid-state rigidity .

- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR shifts and optimize crystal packing. For example, deviations >0.1 ppm in C NMR suggest conformational flexibility .

Q. What experimental approaches determine the binding affinity and stoichiometry of 4,5-Epoxy-17β-hydroxy-5-androstan-3-one with serum albumin or other transport proteins?

- Methodological Answer :

- Equilibrium Dialysis : Measure free vs. bound compound concentrations at equilibrium. Use Scatchard analysis to calculate binding constants () and site numbers () .

- Isothermal Titration Calorimetry (ITC) : Directly quantify enthalpy changes during binding. For tight interactions (e.g., M), use competitive displacement assays with known ligands .

Q. How do researchers design experiments to analyze the compound’s interactions with cytochrome P450 enzymes, and what data interpretation challenges arise?

- Methodological Answer :

- Enzyme Kinetics : Incubate the compound with recombinant CYP3A4/CYP17A1 and NADPH. Monitor metabolite formation via LC-MS (e.g., hydroxylated or epoxide-opened products).

- Competitive Inhibition : Use fluorescent probes (e.g., 7-benzyloxyquinoline) to assess IC values. Challenges include distinguishing allosteric vs. competitive inhibition and addressing autofluorescence .

Data Contradiction Analysis

Q. What strategies address discrepancies in reported biological activity data for 4,5-Epoxy-17β-hydroxy-5-androstan-3-one across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies (e.g., IC values for glucocorticoid receptor binding) and apply heterogeneity tests (Cochran’s Q). Adjust for batch effects (e.g., solvent purity, cell line variations) .

- Reproducibility Protocols : Standardize assays (e.g., ligand concentration, incubation time) and validate findings in orthogonal systems (e.g., in vitro vs. ex vivo models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.